molecular formula C7H10Cl3N3S B6222106 ({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride CAS No. 2758004-52-1

({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride

Cat. No.: B6222106
CAS No.: 2758004-52-1
M. Wt: 274.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride: is a chemical compound with a complex structure that includes a chloroimidazole and thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes with amines under acidic conditions.

    Thiazole Ring Formation: This involves the cyclization of thioamides with α-halo ketones.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride: undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide in DMF.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating biological processes.

Comparison with Similar Compounds

({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride: can be compared with other similar compounds such as:

  • ({6-bromoimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride
  • ({6-fluoroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride

These compounds share a similar core structure but differ in the substituents attached to the imidazole ring. The presence of different halogens (chlorine, bromine, fluorine) can significantly affect their chemical reactivity and biological activity, making This compound unique in its properties and applications.

Properties

CAS No.

2758004-52-1

Molecular Formula

C7H10Cl3N3S

Molecular Weight

274.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.